molecular formula C6H14S B157286 3-Methylpentane-1-thiol CAS No. 1633-88-1

3-Methylpentane-1-thiol

Cat. No.: B157286
CAS No.: 1633-88-1
M. Wt: 118.24 g/mol
InChI Key: WUACDJJGMSFOGF-UHFFFAOYSA-N
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Description

3-Methylpentane-1-thiol (CAS No. 1633-88-1) is a branched aliphatic thiol with the molecular formula C₆H₁₄S and an average molecular mass of 118.238 g/mol . Its structure features a six-carbon chain with a methyl group at the third carbon and a terminal thiol (-SH) group. This compound is identified by ChemSpider ID 478611 and is commonly used in organic synthesis and industrial applications due to its reactivity as a sulfur-containing compound. Key identifiers include:

  • IUPAC Name: 3-Methyl-1-pentanethiol
  • Monoisotopic Mass: 118.081621 g/mol
  • Storage: Requires precautions to avoid static electricity and should be stored in cool, ventilated areas away from heat sources, similar to other volatile organosulfur compounds .

Properties

CAS No.

1633-88-1

Molecular Formula

C6H14S

Molecular Weight

118.24 g/mol

IUPAC Name

3-methylpentane-1-thiol

InChI

InChI=1S/C6H14S/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3

InChI Key

WUACDJJGMSFOGF-UHFFFAOYSA-N

SMILES

CCC(C)CCS

Canonical SMILES

CCC(C)CCS

Synonyms

3-Methyl-1-pentanethiol

Origin of Product

United States

Preparation Methods

Thiourea-Mediated Alkylation

The thiourea route is a classical two-step method for synthesizing primary thiols, leveraging nucleophilic substitution followed by alkaline hydrolysis. For 3-methylpentane-1-thiol, this involves reacting 1-bromo-3-methylpentane with thiourea under reflux conditions to form an isothiouronium bromide intermediate. Subsequent hydrolysis with sodium hydroxide liberates the free thiol.

Reaction Mechanism:

  • S-Alkylation:

    1-Bromo-3-methylpentane+ThioureaEthanol, Δ[(3-Methylpentyl)isothiouronium]Br\text{1-Bromo-3-methylpentane} + \text{Thiourea} \xrightarrow{\text{Ethanol, Δ}} [\text{(3-Methylpentyl)isothiouronium}]\text{Br}^-

    The reaction proceeds via an Sₙ2 mechanism, favored by the primary nature of the alkyl halide .

  • Hydrolysis:

    [(3-Methylpentyl)isothiouronium]Br+NaOHThis compound+Urea+NaBr[\text{(3-Methylpentyl)isothiouronium}]\text{Br}^- + \text{NaOH} \rightarrow \text{this compound} + \text{Urea} + \text{NaBr}

    Yields typically reach 70–75% after extraction and distillation .

Optimization Notes:

  • Solvent Choice: Ethanol or aqueous ethanol (50%) enhances intermediate solubility .

  • Temperature: Prolonged reflux (>8 hours) minimizes disulfide byproducts .

Thioacetate Hydrolysis

Thioacetates serve as protected thiol precursors, enabling milder reaction conditions. This method involves potassium thioacetate reacting with 1-bromo-3-methylpentane, followed by acidic or basic hydrolysis.

Synthetic Pathway:

  • Thioester Formation:

    1-Bromo-3-methylpentane+KSAcDMF, 60°C3-Methylpentyl thioacetate+KBr\text{1-Bromo-3-methylpentane} + \text{KSAc} \xrightarrow{\text{DMF, 60°C}} \text{3-Methylpentyl thioacetate} + \text{KBr}

    Dimethylformamide (DMF) accelerates nucleophilic displacement, achieving 80–85% conversion .

  • Hydrolysis:

    3-Methylpentyl thioacetate+NaOHThis compound+Acetate\text{3-Methylpentyl thioacetate} + \text{NaOH} \rightarrow \text{this compound} + \text{Acetate}^-

    Hydrolysis under basic conditions (pH 12) prevents oxidative coupling .

Advantages:

  • Avoids foul odors associated with free thiols during synthesis.

  • Compatible with acid-sensitive substrates.

Grignard Reagent with Elemental Sulfur

Grignard reagents offer a versatile route to thiols via reaction with sulfur. For this compound, 1-chloro-3-methylpentane is converted to its Grignard counterpart, which subsequently reacts with sulfur.

Procedure:

  • Grignard Formation:

    1-Chloro-3-methylpentane+MgTHF3-Methylpentylmagnesium chloride\text{1-Chloro-3-methylpentane} + \text{Mg} \xrightarrow{\text{THF}} \text{3-Methylpentylmagnesium chloride}
  • Sulfur Quenching:

    3-Methylpentylmagnesium chloride+S83-Methylpentane-1-thiolateHClThis compound\text{3-Methylpentylmagnesium chloride} + \text{S}_8 \rightarrow \text{3-Methylpentane-1-thiolate} \xrightarrow{\text{HCl}} \text{this compound}

    Yields are moderate (65–70%) due to competing sulfide formation .

Key Consideration:

  • Strict anhydrous conditions are critical to prevent protonolysis of the Grignard reagent.

Bunte Salt Hydrolysis

Bunte salts (alkyl thiosulfates) provide a low-odor alternative for thiol synthesis. This method employs sodium thiosulfate and 1-bromo-3-methylpentane, followed by acidic hydrolysis.

Reaction Steps:

  • Thiosulfate Alkylation:

    1-Bromo-3-methylpentane+Na2S2O3H2O/EtOHSodium 3-methylpentyl thiosulfate\text{1-Bromo-3-methylpentane} + \text{Na}_2\text{S}_2\text{O}_3 \xrightarrow{\text{H}_2\text{O/EtOH}} \text{Sodium 3-methylpentyl thiosulfate}
  • Hydrolysis:

    Sodium 3-methylpentyl thiosulfate+H2SO4This compound+NaHSO4+S\text{Sodium 3-methylpentyl thiosulfate} + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{NaHSO}_4 + \text{S}

    The method achieves 60–68% yield, with sulfur byproducts requiring filtration .

Catalytic Synthesis with Hydrogen Sulfide

Industrial-scale production often utilizes H₂S gas due to cost efficiency. Here, 3-methyl-1-pentanol reacts with H₂S under acidic catalysis.

Process:

\text{3-Methyl-1-pentanol} + \text{H}2\text{S} \xrightarrow{\text{H}3\text{PO}4, 120°C}} \text{this compound} + \text{H}2\text{O}

Conditions:

  • Catalyst: Phosphoric acid or alumina .

  • Pressure: 5–10 atm to maintain H₂S solubility.

  • Yield: ~70% with continuous H₂S purging .

Reduction of Disulfides

Disulfides derived from this compound can be reduced back to the monomeric thiol using zinc and hydrochloric acid.

Reduction Protocol:

Bis(3-methylpentyl) disulfide+Zn+HCl2 this compound+ZnCl2\text{Bis(3-methylpentyl) disulfide} + \text{Zn} + \text{HCl} \rightarrow 2~\text{this compound} + \text{ZnCl}_2

Efficiency:

  • Quantitative reduction under reflux .

  • Requires prior synthesis of the disulfide, often via oxidative coupling of the thiol.

Comparative Analysis of Methods

Method Starting Material Yield Reaction Time Key Advantage
Thiourea Alkylation1-Bromo-3-methylpentane70–75%10–12 hoursHigh purity, minimal byproducts
Thioacetate Hydrolysis1-Bromo-3-methylpentane80–85%6–8 hoursOdor control, scalable
Grignard + Sulfur1-Chloro-3-methylpentane65–70%15–18 hoursVersatile for complex substrates
Bunte Salt Hydrolysis1-Bromo-3-methylpentane60–68%12–14 hoursLow toxicity reagents
H₂S Catalysis3-Methyl-1-pentanol~70%5–7 hoursIndustrial scalability
Disulfide ReductionBis(3-methylpentyl) disulfide>95%3–5 hoursHigh efficiency

Chemical Reactions Analysis

Types of Reactions: 3-Methylpentane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to convert the thiol group to a corresponding alkane.

    Substitution: In substitution reactions, the thiol group can be replaced by other functional groups using reagents such as alkyl halides.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Alkanes

    Substitution: Various substituted thiols

Scientific Research Applications

Food and Flavoring Industry

Flavoring Agent:
3-Methylpentane-1-thiol is primarily used as a flavoring agent. It imparts a characteristic aroma reminiscent of certain fruits, making it valuable in the food industry. Its application extends to flavor enhancement in products such as beverages, candies, and baked goods .

Environmental Applications

Odorant for Natural Gas:
Due to its strong odor, this compound is used as an odorant in natural gas detection. Natural gas is odorless, and adding this thiol allows for the easy detection of leaks, enhancing safety measures in residential and industrial settings .

Bioremediation:
Research indicates that thiols like this compound can play a role in bioremediation processes. They can assist in the detoxification of heavy metals from contaminated sites by forming stable complexes with these metals, thus facilitating their removal from the environment .

Chemical Synthesis

Intermediate in Organic Synthesis:
this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various sulfur-containing compounds that are essential in pharmaceuticals and agrochemicals .

Materials Science

Self-Assembled Monolayers (SAMs):
In materials science, this compound can be employed to form self-assembled monolayers on metal surfaces such as gold. These SAMs are crucial for developing nanoscale devices and sensors due to their ability to modify surface properties and enhance adhesion .

Case Studies and Research Findings

Application AreaDescriptionCase Study Reference
Food ScienceUsed as a flavoring agent for enhancing aroma in food productsGuideChem
Environmental ScienceActs as an odorant for natural gas detectionPubChem
Chemical SynthesisServes as an intermediate for synthesizing sulfur-containing compoundsChemistry LibreTexts
Materials ScienceForms SAMs on gold surfaces for nanotechnology applicationsRSC Publishing

Mechanism of Action

The mechanism of action of 3-Methylpentane-1-thiol involves its thiol group, which is highly reactive. The sulfur atom in the thiol group can form bonds with various electrophiles, making it a versatile compound in chemical reactions. In biological systems, thiols can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.

Comparison with Similar Compounds

1-Pentanethiol

Molecular Formula: C₅H₁₂S Molecular Weight: 104.21 g/mol CAS No.: 110-66-7 Key Differences:

  • Structure : A straight-chain thiol with five carbons and a terminal -SH group.
  • Reactivity : Lacks the branching present in 3-methylpentane-1-thiol, which may reduce steric hindrance in reactions.
  • Applications: Used in polymer modification and as a flavoring agent. Thiols like 1-pentanethiol are known for strong odors and reactivity with oxidizing agents .

3-Methylpentane

Molecular Formula: C₆H₁₄ Molecular Weight: 86.18 g/mol CAS No.: 96-14-0 Key Differences:

  • Uses : Primarily a solvent or fuel additive. The absence of sulfur limits its utility in reactions requiring nucleophilic sulfur centers .

3-Methyl-3-pentanol

Molecular Formula: C₆H₁₄O Molecular Weight: 102.17 g/mol CAS No.: 77-74-7 Key Differences:

  • Functional Group : Tertiary alcohol (-OH) instead of a thiol.
  • Reactivity : Alcohols are less acidic (pKa ~16–19) than thiols (pKa ~10–12), affecting their participation in acid-base reactions.
  • Safety : Requires careful handling due to incompatibility with strong acids and bases .

3-Ethylpentanal

Molecular Formula: C₇H₁₄O Molecular Weight: 114.19 g/mol CAS No.: 39992-52-4 Key Differences:

  • Functional Group : Aldehyde (-CHO) with a seven-carbon chain.
  • Reactivity : Aldehydes undergo oxidation and nucleophilic addition, unlike thiols, which participate in disulfide bond formation .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Group CAS No. Key Applications/Properties
This compound C₆H₁₄S 118.24 Thiol (-SH) 1633-88-1 Organic synthesis, odorants
1-Pentanethiol C₅H₁₂S 104.21 Thiol (-SH) 110-66-7 Polymer modification, flavoring
3-Methylpentane C₆H₁₄ 86.18 Alkane 96-14-0 Solvent, fuel additive
3-Methyl-3-pentanol C₆H₁₄O 102.17 Alcohol (-OH) 77-74-7 Intermediate in organic reactions
3-Ethylpentanal C₇H₁₄O 114.19 Aldehyde (-CHO) 39992-52-4 Flavoring, fragrance synthesis

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